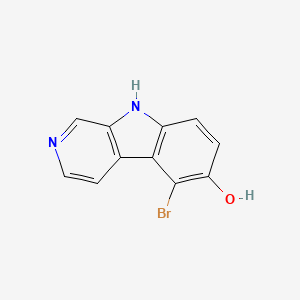

9H-Pyrido(3,4-b)indol-6-ol, 5-bromo-

Description

Structure

3D Structure

Properties

CAS No. |

88704-37-4 |

|---|---|

Molecular Formula |

C11H7BrN2O |

Molecular Weight |

263.09 g/mol |

IUPAC Name |

5-bromo-9H-pyrido[3,4-b]indol-6-ol |

InChI |

InChI=1S/C11H7BrN2O/c12-11-9(15)2-1-7-10(11)6-3-4-13-5-8(6)14-7/h1-5,14-15H |

InChI Key |

VWXMCCHKSLYKHR-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C2=C1NC3=C2C=CN=C3)Br)O |

Canonical SMILES |

C1=CC(=C(C2=C1NC3=C2C=CN=C3)Br)O |

Other CAS No. |

88704-37-4 |

Synonyms |

eudistomin D |

Origin of Product |

United States |

Historical Context of Pyrido 3,4 B Indole Chemistry and Analogues

The journey into the chemistry of pyrido[3,4-b]indoles, commonly known as β-carbolines, began with the isolation of the first alkaloids of this class, harmine (B1663883) and harmaline, from the seeds of Peganum harmala in the 19th century. These natural products laid the foundation for a vast field of research. The core structure, a fusion of a pyridine (B92270) ring with an indole (B1671886) skeleton, has since been identified in various natural sources, including plants, marine organisms, insects, and even mammals. nih.gov

A pivotal moment in the history of this chemical family was the development of the Pictet-Spengler reaction in 1911 by Amé Pictet and Theodor Spengler. wikipedia.org This reaction, which involves the condensation of a β-arylethylamine with an aldehyde or ketone followed by ring closure, became a cornerstone for the synthesis of tetrahydro-β-carbolines and, subsequently, the aromatic β-carbolines. wikipedia.orgchemeurope.com This synthetic accessibility has been instrumental in the exploration of the chemical space around the pyrido[3,4-b]indole scaffold. Over the decades, numerous analogues have been synthesized and their diverse pharmacological properties have been a subject of intense investigation, revealing activities such as antimicrobial, antiviral, antitumor, and neuropharmacological effects. nih.govtandfonline.com

Significance of the Pyrido 3,4 B Indole Core in Organic Synthesis

The pyrido[3,4-b]indole nucleus is a privileged scaffold in organic synthesis, primarily due to its versatile biological activity and its amenability to chemical modification. Its rigid, planar, tricyclic structure provides a unique template for the spatial orientation of various functional groups, allowing for the fine-tuning of interactions with biological targets.

The Pictet-Spengler reaction remains a fundamental and widely employed method for constructing the β-carboline framework. wikipedia.orgchemeurope.com The reaction's utility is demonstrated in its application to solid-phase combinatorial chemistry, enabling the generation of large libraries of β-carboline derivatives for high-throughput screening. chemeurope.com Variations of this reaction, such as the N-acyliminium ion Pictet-Spengler reaction, have further expanded its scope, as exemplified in the synthesis of the drug Tadalafil. chemeurope.com

Beyond the initial ring formation, the pyrido[3,4-b]indole core can be further functionalized at various positions. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira couplings, have been effectively used to introduce aryl and acetylenyl groups at the C1 and C6 positions, respectively. nih.govacs.org These modifications have been shown to be crucial for modulating the biological activity of the resulting compounds. The development of methodologies for the regioselective functionalization of the β-carboline skeleton continues to be an active area of research, aiming to provide access to novel analogues with enhanced potency and selectivity.

Scope of Current Research Directions on Substituted Pyrido 3,4 B Indoles

Retrosynthetic Analysis Strategies

Retrosynthetic analysis provides a logical framework for planning the synthesis of complex molecules by breaking them down into simpler, commercially available starting materials. For the 9H-pyrido[3,4-b]indole scaffold, several disconnection approaches are prominent.

Disconnection Approaches for the Pyrido[3,4-b]indole Skeleton

The most common retrosynthetic strategy for the pyrido[3,4-b]indole (or β-carboline) skeleton is based on the venerable Pictet-Spengler reaction. wikipedia.orgnih.gov This approach involves disconnecting the bond between the C-1 of the pyridine (B92270) ring and the N-2 nitrogen, as well as the C-4a and C-4 bond. This leads to two key synthons: a tryptamine (B22526) derivative and a carbonyl compound (an aldehyde or ketone). arkat-usa.org For the target molecule, 9H-Pyrido(3,4-b)indol-6-ol, 5-bromo-, this disconnection would suggest a 5-bromo-6-hydroxytryptamine and a two-carbon aldehyde equivalent, such as glyoxal (B1671930) or a protected derivative, as the primary precursors.

Another powerful strategy for indole (B1671886) synthesis, which can be adapted for β-carbolines, is the Fischer indole synthesis. youtube.com A retrosynthetic disconnection following this pathway would break the indole ring itself, specifically the N-9 to C-9a bond and the C-4b to C-5 bond. This leads back to a substituted phenylhydrazine (B124118) and a ketone or aldehyde. For the pyrido[3,4-b]indole system, this would involve a more complex ketone precursor that already contains the pyridine ring structure. While less direct for the β-carboline core than the Pictet-Spengler approach, it offers an alternative route, especially when specific substitution patterns are desired on the benzene (B151609) portion of the indole. youtube.com

Modern strategies often involve post-cyclization modifications. For instance, a synthesis might first construct a simpler tetrahydro-β-carboline (THBC) via the Pictet-Spengler reaction, which is then elaborated upon in subsequent steps to build more complex fused systems or introduce functionality. sci-hub.se

Functional Group Interconversions on Brominated and Hydroxylated Pyrido[3,4-b]indoles

Functional group interconversion (FGI) is a critical step in synthesis, allowing for the conversion of one functional group into another. vanderbilt.edu This is often performed late-stage on a pre-formed heterocyclic core.

Bromination: The introduction of a bromine atom at the C-5 position of the pyrido[3,4-b]indole ring can be achieved through electrophilic aromatic substitution. Direct bromination of an indole ring is a common procedure. For example, the synthesis of 5-bromoindole (B119039) can be accomplished by treating a protected indole intermediate with bromine at low temperatures. google.com A similar strategy could be applied to the pyrido[3,4-b]indole skeleton, although regioselectivity would be a key consideration. The electron-rich indole nucleus is susceptible to electrophilic attack, and the directing effects of the existing pyridine ring and hydroxyl group would need to be managed. In some cases, multiple bromination can occur, requiring subsequent selective reduction steps. researchgate.net

Hydroxylation: The hydroxyl group at C-6 is often introduced by using a starting material that already contains this functionality, typically in a protected form such as a methoxy group (-OCH₃). The Pictet-Spengler reaction can be performed using 6-methoxytryptamine, and the final step of the synthesis would be the deprotection of the methyl ether to reveal the free hydroxyl group. This deprotection is commonly achieved using reagents like boron tribromide (BBr₃).

Classical and Modern Annulation Reactions

Annulation reactions, which form a new ring onto an existing structure, are at the heart of synthesizing the pyrido[3,4-b]indole system.

Pictet-Spengler Cyclization Approaches

The Pictet-Spengler reaction is the most fundamental and widely used method for synthesizing the tetrahydro-β-carboline core of the target molecule. wikipedia.orgnih.gov Discovered in 1911, this reaction involves the acid-catalyzed condensation of a β-arylethylamine (specifically, a tryptamine for β-carbolines) with an aldehyde or ketone, followed by an intramolecular electrophilic cyclization. wikipedia.orgarkat-usa.org

The mechanism proceeds via the initial formation of a Schiff base between the tryptamine and the carbonyl compound, which is then protonated to form a highly electrophilic iminium ion. wikipedia.org The electron-rich indole ring, acting as a nucleophile, attacks the iminium carbon at the C-2 position to form a spirocyclic intermediate. A subsequent rearrangement and deprotonation lead to the formation of the stable tetrahydro-β-carboline product. arkat-usa.org The reaction's versatility allows for a wide range of substituents on both the tryptamine and the carbonyl component, making it a cornerstone of alkaloid synthesis. nih.gov

| Tryptamine Derivative | Carbonyl Component | Catalyst | Product | Reference |

| Tryptamine | Formaldehyde dimethyl acetal | HCl | 1-methyl-1,2,3,4-tetrahydro-β-carboline | arkat-usa.org |

| Tryptamine | Pyruvic acid | H₂SO₄ | 1-Methyl-1,2,3,4-tetrahydro-β-carboline-1-carboxylic acid | nih.gov |

| N-allyl protected tryptamine | Bi-functional allenal | (R)-TRIP (acid) | Enantio-enriched tetrahydro-β-carboline adduct | sci-hub.se |

| Tryptophan methyl ester | Chiral oxazinane | p-TsOH | Diastereomeric tetrahydro-β-carbolines | arkat-usa.org |

[4+2] Annulation Reactions in Pyrimidine (B1678525) Ring Formation

While the target molecule contains a pyridine ring, the principles of [4+2] annulation, or Diels-Alder reactions, are highly relevant for constructing six-membered heterocyclic rings fused to other systems. researchgate.net This strategy can be applied to form the pyridine ring of the pyrido[3,4-b]indole system or analogous pyrimidine rings in related structures.

In a typical approach for indole synthesis, a pyrone bearing an alkyne side chain can undergo an intramolecular Diels-Alder reaction followed by a retro-Diels-Alder extrusion of CO₂, forging the indole ring system. A related intermolecular strategy can be envisioned where an indole derivative acts as the diene or dienophile in a reaction with a suitable partner to construct the fused pyridine ring.

More directly analogous to the prompt, copper-catalyzed [4+2] annulation of α,β-unsaturated ketoximes with activated nitriles has been shown to produce 2,4,6-trisubstituted pyrimidines in good yields. organic-chemistry.org This demonstrates a modern approach to building the pyrimidine ring, which shares structural similarities with the pyridine ring of the target compound. These methods often feature mild conditions and good functional group tolerance, making them attractive alternatives to classical condensation reactions. organic-chemistry.org

Copper-Catalyzed Cascade Reactions for Pyrido[2,3-b]indoles and Pyrimidoindoles

Modern synthetic chemistry increasingly relies on cascade reactions, where multiple bond-forming events occur in a single pot, often catalyzed by transition metals like copper. acs.orgrsc.org These methods are highly efficient and can rapidly build molecular complexity from simple precursors. While direct examples for 5-bromo-9H-pyrido(3,4-b)indol-6-ol are specific, numerous copper-catalyzed cascade reactions have been developed for the synthesis of isomeric pyridoindoles and related pyrimidoindoles.

One notable example is the selective synthesis of 9H-pyrido[2,3-b]indoles or 9H-pyrimido[4,5-b]indoles from 1-bromo-2-(2,2-dibromovinyl)benzenes, aldehydes, and aqueous ammonia. acs.org In this one-pot reaction, the choice of reagents and conditions dictates the final heterocyclic product. The copper catalyst facilitates a cascade of events, including C-N bond formations and cyclizations, to construct the fused ring system under mild conditions. acs.org Another strategy involves the copper-catalyzed cascade cyclization of enamines with electron-deficient terminal alkynes to produce polysubstituted pyrido[1,2-a]indoles. nih.gov These examples highlight the power of copper catalysis to create diverse indole-fused heterocycles, representing a state-of-the-art approach to the synthesis of analogues of the target compound.

| Starting Materials | Catalyst System | Product Type | Key Features | Reference |

| 1-bromo-2-(2,2-dibromovinyl)benzenes, aldehydes, aq. NH₃ | CuI / L-proline | 9H-Pyrido[2,3-b]indoles or 9H-Pyrimido[4,5-b]indoles | One-pot, selective, mild conditions | acs.org |

| Indole substrates with 4-benzyloxy group | Cu(OAc)₂ | Dihydropyrano[2,3-b]indol-4(9H)-ones | Domino oxidation/cyclization, guiding group strategy | rsc.org |

| Enamines, electron-deficient terminal alkynes | CuBr | Polysubstituted Pyrido[1,2-a]indoles | Cascade cyclization | nih.gov |

| Ketones, nitriles | CuI / bipyridine | Substituted pyrimidines | Aerobic oxidative annulation | chim.it |

Multi-component Reactions in Pyrido[3,4-b]indole Synthesis

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to constructing complex molecular architectures like the pyrido[3,4-b]indole system in a single step. nih.govnih.gov These reactions involve the combination of three or more starting materials to form a product that incorporates most, if not all, of the atoms from the reactants. nih.gov

A prominent MCR for synthesizing indole-fused heterocycles involves the reaction of an indole, formaldehyde, and an amino hydrochloride to assemble indole-fused oxadiazepines. nih.gov This approach highlights the modular assembly of complex ring systems from simple starting materials. nih.gov While not directly yielding 9H-Pyrido(3,4-b)indol-6-ol, 5-bromo-, the principles of MCRs are applicable to the synthesis of diverse pyrido[3,4-b]indole derivatives. For instance, the Ugi four-component reaction (UT-4CR) has been used to create tetrazole derivatives, demonstrating the power of MCRs in generating structural diversity. acs.org The development of novel MCRs continues to be a significant area of research for accessing new chemical spaces of medicinally relevant scaffolds. youtube.com

Directed Functionalization and Derivatization Strategies

Directed functionalization strategies are crucial for introducing specific substituents onto the pyrido[3,4-b]indole core with high regioselectivity. These methods are essential for synthesizing specifically substituted analogues like 9H-Pyrido(3,4-b)indol-6-ol, 5-bromo-.

Regioselective Bromination and Hydroxylation Approaches

The introduction of a bromine atom and a hydroxyl group at specific positions of the pyrido[3,4-b]indole ring system requires precise control over the reaction conditions.

Regioselective Bromination: The bromination of indole derivatives can be achieved using various reagents. For example, 3-bromoindoles can be further brominated at the 5-position using a second equivalent of bromine in dichloromethane. nih.gov The regioselectivity of such reactions is influenced by the electronic properties of the substituents already present on the indole ring. nih.gov For instance, the presence of an electron-withdrawing group can direct incoming electrophiles to specific positions. The aryne distortion model can also be used to predict the regioselectivity of nucleophilic additions to pyridyne intermediates, where a 5-bromo substituent can favor attack at the C3 position. nih.gov

Regioselective Hydroxylation: Boron-mediated C-H hydroxylation offers a method for the regioselective introduction of a hydroxyl group onto the indole nucleus. researchgate.net This technique can be directed to either the C4 or C7 position depending on the protecting group on the indole nitrogen and the reaction conditions. researchgate.net For example, using BBr3 followed by an oxidative workup with NaBO3·4H2O allows for the hydroxylation of various substituted indoles. researchgate.net

Halogenation and Demethylation Techniques

Halogenation and demethylation are key transformations in the synthesis and modification of pyrido[3,4-b]indole derivatives.

Halogenation: Besides bromination, other halogenations are also important. For instance, regiospecific chlorination at the C4-position of a pyridin-2-(1H)-one derivative has been a key step in the synthesis of certain 4-methyl-pyrido[4,3-b]indoles. nih.gov Direct iodination of indoles at the C5-position can also be achieved with high regioselectivity. rsc.org

Demethylation: Demethylation is a common strategy to unmask a hydroxyl group. While specific methods for the demethylation of 6-methoxy-pyrido[3,4-b]indoles to the corresponding 6-hydroxy derivatives are not extensively detailed in the provided results, this is a standard transformation in organic synthesis, often achieved using reagents like boron tribromide (BBr3) or hydrobromic acid (HBr).

Substitution Reactions at Nitrogen and Carbon Positions

Functionalization at both nitrogen and carbon atoms of the pyrido[3,4-b]indole core is essential for creating a diverse range of analogues.

Nitrogen Substitution: The indole nitrogen (N-9) can be readily alkylated or acylated. For example, treatment of indoles with sodium hydride (NaH) followed by an alkyl halide like methyl iodide or benzyl (B1604629) bromide leads to the corresponding N-substituted products. nih.gov An N9-methyl group has been shown to disrupt hydrogen bond interactions in some biological contexts. nih.govresearchgate.net

Carbon Substitution: The carbon atoms of the pyrido[3,4-b]indole skeleton can be functionalized through various C-C and C-N bond-forming reactions. The C3 position is particularly reactive and can be functionalized using methods like the Morita–Baylis–Hillman (MBH) reaction of 3-formyl-9H-pyrido[3,4-b]indoles. nih.gov This allows for the introduction of various substituents at this position. nih.gov Substitution at the C1 position is often achieved through the Pictet-Spengler reaction, a key step in many total syntheses of pyrido[3,4-b]indoles. nih.gov

Total Synthesis Approaches to Pyrido[3,4-b]indole Derivatives

The total synthesis of pyrido[3,4-b]indole derivatives often relies on well-established synthetic sequences that allow for the construction of the core ring system and the introduction of desired substituents.

A common and versatile method for constructing the pyrido[3,4-b]indole skeleton is the Pictet-Spengler reaction . This reaction involves the condensation of a tryptamine derivative with an aldehyde or ketone, followed by cyclization and aromatization. nih.gov This approach has been successfully employed to synthesize a variety of 1- and 6-substituted pyrido[3,4-b]indoles. nih.gov

Another powerful strategy is the use of domino reactions , where multiple bond-forming events occur in a single synthetic operation. For instance, indolizino[8,7-b]indole and pyrido[1,2-a:3,4-b']diindole derivatives have been synthesized through domino reactions of 1-aroyl-3,4-dihydro-β-carbolines. tandfonline.comtandfonline.com

Rhodium-catalyzed [2+2+2] cyclization has also emerged as an efficient method for the synthesis of annulated pyrido[3,4-b]indoles, forming three rings in a single step. nih.govscite.ai

While a direct total synthesis of 9H-Pyrido(3,4-b)indol-6-ol, 5-bromo- is not explicitly described, the combination of these established methods provides a clear pathway. A plausible route would involve the Pictet-Spengler reaction of a 5-bromo-6-methoxytryptamine with an appropriate aldehyde, followed by demethylation to yield the final product.

Isotopic Labeling in Synthetic Pathways

Isotopic labeling is a valuable tool for studying reaction mechanisms and tracking the metabolic fate of molecules. kit.edu In the context of pyrido[3,4-b]indole synthesis, isotopes can be incorporated to elucidate reaction pathways. nih.gov

For example, deuterium (B1214612) (²H) or carbon-13 (¹³C) labeled starting materials can be used in MCRs or other synthetic steps to determine the origin of each atom in the final product. nih.gov Nitrogen-15 (¹⁵N) labeling is often used in biochemical studies to understand the interactions of these compounds with biological systems. kit.edu The use of labeled reagents like methyl iodide can introduce isotopic labels at specific positions. kit.edu

Electrophilic and Nucleophilic Reaction Pathways

The pyrido[3,4-b]indole system possesses distinct sites for both electrophilic and nucleophilic reactions. The indole portion, particularly the C3 position, is electron-rich and thus the primary site for electrophilic aromatic substitution. pearson.comquora.com Conversely, the pyridine ring is electron-deficient and can react with nucleophiles.

The reactivity of 9H-Pyrido(3,4-b)indol-6-ol, 5-bromo- is significantly influenced by its substituents. The hydroxyl group (-OH) at C6 is an activating, ortho-, para-directing group, which increases the electron density of the benzene ring and makes positions C5 and C7 more susceptible to electrophilic attack. However, the bromo (-Br) group at C5 is a deactivating, ortho-, para-directing group due to its electron-withdrawing inductive effect and electron-donating resonance effect.

In electrophilic substitution reactions, the powerful activating effect of the hydroxyl group at C6 would primarily direct incoming electrophiles to the C7 position. Studies on the bromination of β-carboline alkaloids like norharmane and harmane have shown that electrophilic substitution occurs preferentially on the indole benzene ring. researchgate.net For the title compound, electrophilic attack is most likely at C7, driven by the strong activation from the adjacent hydroxyl group.

Nucleophilic aromatic substitution (SNAr) is also a potential pathway, particularly at the C5 position, where the bromine atom can act as a leaving group. nih.gov The electron-withdrawing nature of the pyridine ring system would facilitate such a reaction, which typically proceeds via a Meisenheimer intermediate. pearson.com

Mechanistic Studies of Ring-Closure Reactions

The core structure of 9H-Pyrido(3,4-b)indol-6-ol, 5-bromo- is synthesized through ring-closure reactions, most notably the Pictet-Spengler reaction. wikipedia.orgmdpi.com This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization. rsc.orgnih.gov

The general mechanism for the formation of the β-carboline skeleton proceeds as follows:

Imine/Iminium Ion Formation : A tryptamine derivative, in this case, a tryptamine substituted with precursors to the C5-bromo and C6-hydroxyl groups, reacts with an aldehyde (like formaldehyde) to form a Schiff base (imine). Under acidic conditions, this imine is protonated to form a highly electrophilic iminium ion. rsc.org

Intramolecular Electrophilic Attack : The electron-rich C3 position of the indole ring attacks the electrophilic iminium carbon in a 6-endo-trig cyclization. rsc.orgresearchgate.net This step is the key ring-forming process and is generally favored due to the high nucleophilicity of the indole ring. wikipedia.org

Deprotonation/Rearomatization : A subsequent deprotonation step restores the aromaticity of the indole system, yielding the 1,2,3,4-tetrahydro-β-carboline product.

Aromatization : To obtain the final 9H-Pyrido(3,4-b)indole structure, the tetrahydro-β-carboline intermediate must be oxidized. This dehydrogenation can be achieved using various oxidizing agents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or through catalytic methods. ljmu.ac.uk

An alternative ring-closure method is the Bischler-Napieralski reaction, which involves the cyclization of an acylated tryptamine derivative to form a 3,4-dihydro-β-carboline, which is then oxidized to the aromatic β-carboline. ljmu.ac.ukacs.org

Substituent Effects on Reactivity

Substituents play a critical role in modulating the reactivity of the pyrido[3,4-b]indole framework. The electronic properties of the bromo and hydroxyl groups in 9H-Pyrido(3,4-b)indol-6-ol, 5-bromo- have opposing effects.

Hydroxyl Group (-OH) at C6 : As a strong electron-donating group, the hydroxyl substituent significantly increases the nucleophilicity of the benzene portion of the indole ring. This activation facilitates electrophilic substitution, primarily at the ortho position (C7).

Research on the Pictet-Spengler reaction has shown that electron-donating groups on the indole ring accelerate the rate-limiting cyclization step by increasing the nucleophilicity of the indole. mdpi.com Therefore, the synthesis of the title compound would be influenced by the specific precursors used to introduce the bromo and hydroxyl groups.

Oxidative and Reductive Transformations

The pyrido[3,4-b]indole nucleus can undergo both oxidative and reductive transformations. The presence of the phenol (B47542) moiety in 9H-Pyrido(3,4-b)indol-6-ol, 5-bromo- makes it particularly susceptible to oxidation.

Studies on the closely related 1-methyl-6-hydroxy-1,2,3,4-tetrahydro-β-carboline have shown that electrochemical or enzyme-mediated oxidation leads to the formation of a radical intermediate. nih.gov This radical can then dimerize at the C5 position or be further oxidized to a C5-centered carbocation. This cation can react with water to ultimately form a 1-methyl-1,2,3,4-tetrahydro-β-carboline-5,6-dione. nih.gov This suggests that the 5-bromo-6-hydroxy-β-carboline could undergo similar oxidative transformations, potentially leading to quinone-type structures.

Furthermore, the fully aromatic β-carboline ring system is the product of the oxidation of its tetrahydro- or dihydro- precursors. ljmu.ac.uk Common laboratory oxidants for this transformation are summarized in the table below.

| Oxidant | Precursor | Conditions | Reference |

| DDQ | Tetrahydro-β-carboline | Room Temperature, 30 min | ljmu.ac.uk |

| IBX | Tetrahydro-β-carboline | Mild Conditions | ljmu.ac.uk |

| Air (O₂) | Dihydro-β-carboline | Basic conditions (DBU), Ambient Temp. | ljmu.ac.uk |

| CuBr₂/Air | Dihydro-β-carboline | Amine base | ljmu.ac.uk |

Reduction of the 9H-Pyrido(3,4-b)indole system is also possible. Catalytic hydrogenation can reduce the pyridine ring to yield the 1,2,3,4-tetrahydro-β-carboline derivative. Stronger reducing agents could potentially reduce both the pyridine and indole rings.

Rearrangement Reactions within the Pyrido[3,4-b]indole Framework

A significant transformation of the β-carboline framework is the oxidative rearrangement of the tetrahydro-β-carboline skeleton to form spirooxindoles. rsc.org This reaction, known as a semi-pinacol rearrangement, is synthetically valuable for creating complex, biologically active molecules. nih.govsynarchive.com

The mechanism typically involves the following steps:

Oxidative Halogenation : The reaction is often initiated by an electrophilic halogen source, such as N-bromosuccinimide (NBS) or electrochemically generated HOBr. rsc.org The indole nitrogen attacks the electrophilic halogen, leading to the formation of an N-halo species.

Intermediate Formation : The N-halo species rearranges, and the indole double bond attacks the halogen, forming a bromo indolenine intermediate.

Nucleophilic Addition and Rearrangement : Water attacks the iminium carbon of the intermediate. This is followed by a 1,2-alkyl shift (the semi-pinacol rearrangement), where a C-C bond migrates to the adjacent carbon, leading to the expulsion of the bromide ion and the formation of the spirocyclic oxindole (B195798) core. rsc.orgnih.gov

This rearrangement highlights the flexibility of the pyrido[3,4-b]indole framework and its ability to be converted into other important heterocyclic systems.

Transition Metal-Catalyzed Transformations

The bromine atom at the C5 position of 9H-Pyrido(3,4-b)indol-6-ol, 5-bromo- makes it an ideal substrate for various transition metal-catalyzed cross-coupling reactions, particularly those employing palladium catalysts.

Palladium-Catalyzed Amidation and Cyclization

The C5-Br bond can be readily functionalized using palladium-catalyzed reactions such as the Buchwald-Hartwig amination. organic-chemistry.org This reaction allows for the formation of a carbon-nitrogen bond between the C5 position of the β-carboline and a primary or secondary amine. nih.govnih.gov A study has demonstrated the successful Buchwald-Hartwig amination of 5-bromotryptoline with various aminopyridines, showcasing the viability of this reaction on a similar scaffold. researchgate.net

The general catalytic cycle for the Buchwald-Hartwig amination involves:

Oxidative Addition : The aryl bromide (the 5-bromo-β-carboline) adds to a Pd(0) complex to form a Pd(II) species. youtube.com

Amine Coordination and Deprotonation : An amine coordinates to the palladium center, and a base removes a proton from the amine to form a palladium-amido complex. youtube.com

Reductive Elimination : The C-N bond is formed as the product is eliminated from the palladium complex, regenerating the Pd(0) catalyst. nih.gov

This methodology is highly effective for synthesizing C5-amino-β-carboline derivatives.

Furthermore, palladium catalysts can facilitate intramolecular cyclization reactions to construct new rings fused to the β-carboline system. mdpi.comorganicreactions.orgdivyarasayan.org For instance, if the 5-bromo position is coupled with a molecule containing a tethered nucleophile (like an amine or an activated methylene (B1212753) group), a subsequent intramolecular Heck reaction or C-H activation could lead to the formation of polycyclic aromatic systems. divyarasayan.orgresearchgate.net

Copper-Catalyzed Processes

Copper-catalyzed reactions, particularly the Ullmann condensation and its modern variations, represent a powerful and cost-effective method for the formation of carbon-heteroatom bonds. nih.govorganic-chemistry.org These reactions are especially pertinent for aryl halides like 5-bromo-9H-pyrido[3,4-b]indol-6-ol, enabling the introduction of amine, ether, and other functionalities.

The classic Ullmann reaction typically requires harsh conditions, including high temperatures and stoichiometric amounts of copper. organic-chemistry.org However, the development of ligand-assisted copper catalysis has significantly expanded the scope and applicability of these transformations, allowing them to proceed under milder conditions with greater functional group tolerance. nih.gov In the context of 5-bromo-9H-pyrido[3,4-b]indol-6-ol, copper-catalyzed C-N bond formation is a key transformation for the synthesis of novel derivatives with potential biological activity.

Table 1: Overview of Potential Copper-Catalyzed Reactions on 5-bromo-9H-pyrido[3,4-b]indol-6-ol

| Reaction Type | Reagents | Catalyst System (Hypothetical) | Potential Product |

| Ullmann Amination | Primary or Secondary Amine | CuI, Ligand (e.g., 1,10-phenanthroline), Base (e.g., K₂CO₃) | 5-Amino-9H-pyrido[3,4-b]indol-6-ol derivative |

| Ullmann Ether Synthesis | Phenol or Alcohol | CuI, Ligand (e.g., neocuproine), Base (e.g., Cs₂CO₃) | 5-Aryloxy/Alkoxy-9H-pyrido[3,4-b]indol-6-ol derivative |

This table presents hypothetical reaction conditions based on general knowledge of Ullmann-type reactions, as specific literature on this exact substrate is limited.

Research on related 2-amino/2-hydroxy-5-halopyridines has demonstrated that copper-catalyzed amination can proceed selectively at the halogenated position. researchgate.net For instance, the use of CuI as a catalyst with ligands like ethylene (B1197577) glycol has proven effective for the amination of 5-iodopyridine derivatives. organic-chemistry.org This suggests that similar conditions could be successfully applied to 5-bromo-9H-pyrido[3,4-b]indol-6-ol to achieve selective C-N bond formation at the C-5 position.

Chemo- and Regioselectivity in Chemical Reactions

The presence of multiple reactive sites in 5-bromo-9H-pyrido[3,4-b]indol-6-ol—namely the C-5 bromine, the C-6 hydroxyl group, and the N-9 nitrogen of the indole ring—necessitates careful consideration of chemo- and regioselectivity in its chemical transformations. The outcome of a reaction is highly dependent on the nature of the reagents, catalysts, and reaction conditions employed.

The principle of chemoselectivity is paramount when considering reactions that could potentially involve either the C-Br or O-H bond. For instance, in a coupling reaction with an amine, the choice of catalyst and reaction conditions will determine whether C-N bond formation (at C-5) or O-N bond formation (at C-6) occurs. Generally, transition metal-catalyzed cross-coupling reactions, such as the Ullmann amination, are highly selective for the carbon-halogen bond, leaving the hydroxyl group intact, provided it is not deprotonated by a strong base to become a competing nucleophile.

Regioselectivity , the preference for reaction at one position over another, is also a critical factor. The electronic nature of the β-carboline ring system influences the reactivity of different positions. The pyridine ring is generally more electron-deficient than the indole ring, which can affect the reactivity of the C-H bonds in its vicinity. However, in the case of 5-bromo-9H-pyrido[3,4-b]indol-6-ol, the most prominent regioselective consideration is the selective functionalization at the C-5 position due to the presence of the bromine atom, a versatile handle for cross-coupling reactions.

Studies on the functionalization of the β-carboline skeleton have shown that directed metalation can achieve high regioselectivity. nih.gov While not a copper-catalyzed process, this highlights the principle of controlling reactivity at specific sites. In the context of cross-coupling reactions, the inherent reactivity difference between a C-Br bond and C-H or O-H bonds typically ensures high regioselectivity for substitution at the C-5 position. For example, in a hypothetical Sonogashira coupling, the palladium/copper co-catalyzed reaction would be expected to occur exclusively at the C-5 position, leading to the formation of a 5-alkynyl-9H-pyrido[3,4-b]indol-6-ol derivative.

Table 2: Factors Influencing Selectivity in Reactions of 5-bromo-9H-pyrido[3,4-b]indol-6-ol

| Selectivity Type | Influencing Factors | Desired Outcome |

| Chemoselectivity | Choice of catalyst (e.g., Cu vs. other metals), nature of the base, protecting group strategy for the hydroxyl or amine functions. | Selective reaction at the C-Br bond while preserving the -OH and N-H groups. |

| Regioselectivity | Presence of the bromine atom at C-5, directing groups, choice of metal catalyst and ligands. | Exclusive functionalization at the C-5 position. |

Theoretical and Computational Chemistry of 9h Pyrido 3,4 B Indol 6 Ol, 5 Bromo and Analogues

Quantum Chemical Parameter Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules. For β-carboline systems, these calculations help in predicting their behavior in chemical reactions and their interactions with biological targets.

Density Functional Theory (DFT) has emerged as a powerful and versatile method for investigating the electronic structure of many-body systems, including complex organic molecules like β-carboline alkaloids. kchem.org DFT studies on harmine (B1663883), a representative β-carboline, have been conducted using various functionals, such as B3LYP, in combination with different basis sets to calculate the optimized energy and geometric parameters. kchem.orgresearchgate.net Such calculations are crucial for confirming the molecular structure, which is the initial step in any computational analysis. researchgate.net The choice of DFT method and basis set can influence the results, and comparisons between different methods are often performed to ensure the accuracy of the calculations. kchem.org For instance, studies have compared the performance of up to 26 different DFT methods with 6 different basis sets on the harmine molecule. kchem.orgresearchgate.net These computational investigations are instrumental in predicting structural, electronic, and spectroscopic properties, as well as the chemical reactivity of harmine derivatives. researchgate.net

The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical quantum chemical parameter. It provides insights into the chemical reactivity and kinetic stability of a molecule. A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates that the molecule is more reactive. For β-carboline analogues, the HOMO-LUMO energy gap is used to understand their electronic transitions and reactivity. researchgate.net For example, in a study of harmine derivatives, the energy gap (ΔE) was a key parameter in elucidating their physicochemical processes. researchgate.net The analysis of Frontier Molecular Orbitals (FMOs), namely HOMO and LUMO, helps in predicting the sites of electrophilic and nucleophilic attack.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|

| Harmine | -5.89 | -1.23 | 4.66 | researchgate.net |

| Norharmane | -5.78 | -1.15 | 4.63 | researchgate.net |

Global reactivity descriptors, such as chemical hardness (η) and electrophilicity index (ω), are derived from the HOMO and LUMO energies. Chemical hardness is a measure of the resistance of a molecule to change its electron distribution. It is calculated as half of the HOMO-LUMO energy gap. The electrophilicity index quantifies the ability of a species to accept electrons. These parameters are valuable in predicting the reactivity of β-carboline analogues. researchgate.netdergipark.org.tr For instance, the electrodonating power and hardness indexes have been used to support findings from antioxidant activity and molecular docking studies of harmine derivatives. researchgate.net

| Compound | Hardness (η) | Electrophilicity Index (ω) | Reference |

|---|---|---|---|

| Harmine | 2.33 | 2.69 | researchgate.net |

| Norharmane | 2.315 | 2.65 | researchgate.net |

Molecular Electrostatic Potential (MEP) Mapping for Reactive Site Prediction

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution within a molecule and predict its reactive sites for electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack). For β-carboline analogues, MEP analysis can identify the most likely sites for interaction with other molecules, including biological targets. For example, in harmine and its derivatives, the MEP map would highlight the nitrogen atoms of the pyridine (B92270) and indole (B1671886) rings as regions of negative potential, making them susceptible to protonation and other electrophilic interactions.

Conformational Analysis and Tautomerism Studies

The biological activity of a molecule is often dependent on its three-dimensional conformation. Conformational analysis of β-carboline derivatives is crucial for understanding their interaction with receptors and enzymes. nih.gov Molecular dynamics simulations can be employed to study the flexibility and thermodynamic stability of these ligands when complexed with biological macromolecules. nih.gov

Tautomerism, the interconversion of structural isomers, is another important aspect to consider for β-carboline systems. For 9H-Pyrido(3,4-b)indol-6-ol, 5-bromo-, keto-enol tautomerism involving the hydroxyl group is possible. Computational studies can predict the relative stabilities of different tautomers and the energy barriers for their interconversion. A comprehensive understanding of tautomerism is essential for accurate representation of chemical structures in databases and for predicting chemical behavior. chemrxiv.org Computational tools can explore various tautomeric forms, including prototropic and ring-chain tautomerism, providing insights into the most stable forms under different conditions. chemrxiv.org

Computational Predictions of Reaction Mechanisms and Transition States

Computational chemistry provides powerful tools for elucidating the mechanisms of chemical reactions, including the identification of intermediates and transition states. nih.govmdpi.com For reactions involving β-carbolines, such as their synthesis or metabolic transformations, DFT calculations can map out the potential energy surface of the reaction, revealing the most favorable reaction pathways. mdpi.com By calculating the energies of reactants, products, intermediates, and transition states, it is possible to determine the activation energies and reaction thermodynamics. mdpi.com This information is critical for understanding how these compounds are formed and how they might be modified to create new derivatives with desired properties. nih.govmdpi.com For instance, computational studies have been used to support the proposed mechanisms for the aromatization and oxidative transformations of related heterocyclic systems. mdpi.com

Solvent and Basis Set Effects on Electronic Structure

The electronic structure of a molecule, which dictates its chemical reactivity and spectroscopic properties, is intrinsically influenced by its surrounding environment and the theoretical model used to describe it. For 9H-Pyrido(3,4-b)indol-6-ol, 5-bromo- and its analogues, computational chemistry provides a powerful lens to dissect these influences. Specifically, the choice of solvent and the basis set in quantum chemical calculations are critical parameters that can significantly alter the computed electronic properties.

The inclusion of solvent effects in computational models is crucial for accurately predicting the behavior of molecules in solution. case.edu Solvation can alter the geometry, electronic energy levels, and spectral properties of a solute. case.eduepa.gov For β-carboline derivatives, which possess both hydrogen-bond donating and accepting sites, the interactions with polar solvents are particularly significant. rsc.org

One of the common approaches to model solvent effects is the use of implicit solvation models, such as the Polarizable Continuum Model (PCM). rsc.orgnih.gov In this model, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute is placed in a cavity within this medium. This approach allows for the calculation of the electronic structure of the solvated molecule, taking into account the electrostatic interactions between the solute and the solvent.

The choice of the basis set in Density Functional Theory (DFT) calculations also has a profound impact on the accuracy of the predicted electronic structure. rsc.org A basis set is a set of mathematical functions used to build the molecular orbitals. Larger basis sets with more functions, including polarization and diffuse functions, generally provide a more accurate description of the electron distribution, especially for systems with heteroatoms and complex electronic features like those in 9H-Pyrido(3,4-b)indol-6-ol, 5-bromo-. The B3LYP functional is a commonly used hybrid functional in DFT calculations for organic molecules. rsc.orgnih.gov

Illustrative Data on Solvent Effects

| Property | Gas Phase | Water (PCM) |

|---|---|---|

| Dipole Moment (Debye) | 2.5 | 3.8 |

| HOMO Energy (eV) | -5.8 | -6.0 |

| LUMO Energy (eV) | -1.2 | -1.5 |

| HOMO-LUMO Gap (eV) | 4.6 | 4.5 |

The data illustrates that upon moving from the gas phase to a polar solvent, the dipole moment is expected to increase due to the stabilization of the charge-separated ground state by the solvent's dielectric medium. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are typically lowered in a polar solvent, with the effect on the LUMO often being more pronounced, leading to a slight decrease in the HOMO-LUMO gap.

Illustrative Data on Basis Set Effects

The choice of basis set affects the calculated energies and other molecular properties. A larger basis set generally leads to a more accurate description of the electronic structure at the cost of increased computational time. The following table provides a hypothetical comparison of calculated properties for a β-carboline derivative using different basis sets with the B3LYP functional.

| Property | 6-31G(d) | 6-311+G(d,p) | cc-pVTZ |

|---|---|---|---|

| Total Energy (Hartree) | -1234.5678 | -1234.6789 | -1234.7890 |

| Dipole Moment (Debye) | 2.45 | 2.50 | 2.52 |

| HOMO-LUMO Gap (eV) | 4.65 | 4.60 | 4.58 |

As the basis set becomes larger and more flexible (from 6-31G(d) to cc-pVTZ), the calculated total energy decreases, approaching the true energy of the system more closely. Other properties like the dipole moment and the HOMO-LUMO gap also show convergence towards a more accurate value. The inclusion of diffuse functions (indicated by the "+" in 6-311+G(d,p)) is particularly important for describing the electron density of anions and excited states.

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structure Assignment

NMR spectroscopy is an indispensable tool for mapping the connectivity and chemical environment of atoms within a molecule. For a compound with the complexity of 5-bromo-9H-pyrido[3,4-b]indol-6-ol, a combination of one-dimensional and two-dimensional NMR experiments is essential for unambiguous structure assignment.

1H NMR and 13C NMR Techniques

¹H NMR: The proton NMR spectrum of 5-bromo-9H-pyrido[3,4-b]indol-6-ol is expected to show distinct signals for each of the non-exchangeable protons. The aromatic protons on the pyridine (B92270) and benzene (B151609) rings will resonate in the downfield region, typically between δ 7.0 and 9.0 ppm, with their specific chemical shifts influenced by the electron-withdrawing bromine atom and the electron-donating hydroxyl and amine groups. The N-H proton of the indole (B1671886) ring and the O-H proton of the hydroxyl group will appear as broad singlets, and their chemical shifts can be highly dependent on the solvent and concentration.

¹³C NMR: The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. The spectrum for 5-bromo-9H-pyrido[3,4-b]indol-6-ol would display a unique signal for each carbon atom. The carbons in the aromatic rings are expected to appear in the δ 100-150 ppm range. The carbon atom attached to the bromine (C-5) would be significantly influenced, and its chemical shift can be predicted based on empirical data for similar brominated aromatic compounds. The carbons bonded to the nitrogen and oxygen atoms (C-6, and those in the pyridine ring) will also have characteristic chemical shifts. Predicted ¹³C NMR data for the related compound 1-{5-bromo-6-hydroxy-9h-pyrido[3,4-b]indol-1-yl}ethanone suggests the complexity of these spectra. np-mrd.org

A hypothetical data table for the expected ¹H and ¹³C NMR chemical shifts is presented below.

| Atom | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |

| H-1 | ~8.5 | C-1: ~140 |

| H-3 | ~8.0 | C-3: ~115 |

| H-4 | ~7.5 | C-4: ~130 |

| - | - | C-4a: ~125 |

| - | - | C-4b: ~135 |

| - | - | C-5: ~110 |

| - | - | C-6: ~150 |

| H-7 | ~7.2 | C-7: ~118 |

| H-8 | ~7.8 | C-8: ~122 |

| - | - | C-8a: ~128 |

| NH (9) | Variable (broad) | - |

| OH (6) | Variable (broad) | - |

| - | - | C-9a: ~145 |

Note: These are hypothetical values and would need to be confirmed by experimental data.

Advanced 2D NMR Experiments for Connectivity and Stereochemistry

To definitively establish the intricate structure of 5-bromo-9H-pyrido[3,4-b]indol-6-ol, 2D NMR experiments are crucial.

COSY (Correlation Spectroscopy): This experiment would reveal the ¹H-¹H coupling networks, allowing for the assignment of protons on the same spin system, for instance, the adjacent protons on the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C atoms, enabling the unambiguous assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons that are two or three bonds away. It is instrumental in piecing together the different fragments of the molecule, for example, by showing correlations from the N-H proton to nearby carbons in the indole and pyridine rings.

NOESY (Nuclear Overhauser Effect Spectroscopy): For determining the spatial proximity of atoms, NOESY is employed. This would be particularly useful in confirming the regiochemistry of the substituents by observing through-space interactions between protons on different parts of the fused ring system.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a key technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact molecular mass of 5-bromo-9H-pyrido[3,4-b]indol-6-ol. This allows for the calculation of the elemental formula with high accuracy, confirming the presence of bromine, carbon, hydrogen, nitrogen, and oxygen in the correct proportions. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) would be clearly visible in the mass spectrum, with two peaks of nearly equal intensity separated by two mass units (M and M+2).

The fragmentation pattern observed in the mass spectrum would provide further structural information. Common fragmentation pathways for β-carbolines involve the cleavage of the pyridine ring. The presence of the bromo and hydroxyl substituents would also influence the fragmentation, potentially leading to the loss of Br, HBr, CO, or other small neutral molecules.

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

The IR spectrum of 5-bromo-9H-pyrido[3,4-b]indol-6-ol would be expected to show characteristic absorption bands for the following functional groups:

| Functional Group | Expected Absorption Range (cm⁻¹) |

| O-H stretch (hydroxyl) | 3200-3600 (broad) |

| N-H stretch (indole) | 3300-3500 (sharp to broad) |

| C-H stretch (aromatic) | 3000-3100 |

| C=C stretch (aromatic) | 1450-1600 |

| C-N stretch | 1250-1350 |

| C-O stretch (phenol) | 1150-1250 |

| C-Br stretch | 500-600 |

The presence and position of these bands would provide strong evidence for the key functional groups within the molecule.

X-ray Crystallography for Solid-State Structure Determination

The resulting crystal structure would confirm the planar nature of the β-carboline ring system and the exact positions of the bromine and hydroxyl substituents. Furthermore, it would reveal intermolecular interactions, such as hydrogen bonding involving the N-H and O-H groups, which govern the packing of the molecules in the crystal lattice. While no specific X-ray crystallography data has been reported for this compound, research on related β-carbolinone derivatives has successfully utilized this technique to confirm their structures.

Spectroscopic Method Development and Application

The structural elucidation of complex heterocyclic molecules like 9H-Pyrido(3,4-b)indol-6-ol, 5-bromo- is heavily reliant on a suite of advanced spectroscopic techniques. The development of specific methodologies and their application are crucial for the unambiguous identification and characterization of this and related compounds. This section details the key spectroscopic methods employed in the study of the β-carboline framework, with a specific focus on the anticipated spectral features of 9H-Pyrido(3,4-b)indol-6-ol, 5-bromo- .

The inherent complexity of the tetracyclic core, coupled with the electronic effects of the bromo and hydroxyl substituents, gives rise to unique spectroscopic signatures. While comprehensive experimental data for this specific molecule is not extensively reported in publicly available literature, a detailed analysis can be constructed based on the well-established principles of spectroscopy and the available data for structurally analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each of the aromatic and heteroaromatic protons. The chemical shifts would be influenced by the electron-donating hydroxyl group and the electron-withdrawing and sterically bulky bromine atom. The protons on the pyridine ring and the indole nucleus would resonate in the aromatic region, typically between δ 7.0 and 9.0 ppm. The N-H proton of the indole ring would likely appear as a broad singlet at a downfield chemical shift.

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the ¹H NMR data by providing the chemical shift for each carbon atom in the molecule. The carbon atoms directly attached to the electronegative bromine and oxygen atoms (C-5 and C-6) would exhibit characteristic downfield shifts. Computational methods and spectral data from similar β-carboline structures can be used to predict the approximate chemical shifts. nih.gov

Interactive Data Table: Predicted ¹³C and ¹H NMR Chemical Shifts for 9H-Pyrido(3,4-b)indol-6-ol, 5-bromo-

| Atom Position | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) | Multiplicity |

| C-1 | ~140 | ~8.5 | d |

| C-3 | ~115 | ~7.8 | d |

| C-4 | ~130 | ~8.2 | d |

| C-4a | ~128 | - | - |

| C-5 | ~110 | - | - |

| C-5a | ~125 | - | - |

| C-6 | ~150 | - | - |

| C-7 | ~118 | ~7.2 | d |

| C-8 | ~122 | ~7.5 | d |

| C-9 | - | ~11.5 | br s |

| C-9a | ~135 | - | - |

| OH | - | ~9.5 | s |

Note: The chemical shifts are estimated based on data from analogous compounds and general principles of NMR spectroscopy. Actual experimental values may vary.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is vital for confirming its identity. For 9H-Pyrido(3,4-b)indol-6-ol, 5-bromo- , high-resolution mass spectrometry (HRMS) would be used to determine the exact molecular formula (C₁₁H₇BrN₂O). nih.gov The fragmentation pattern would be characterized by the loss of small molecules or radicals, providing further structural clues. The presence of bromine would be readily identifiable from the characteristic isotopic pattern (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio), resulting in M and M+2 peaks of nearly equal intensity.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 9H-Pyrido(3,4-b)indol-6-ol, 5-bromo- would be expected to show characteristic absorption bands for the O-H and N-H stretching vibrations, typically in the region of 3200-3600 cm⁻¹. The C=C and C=N stretching vibrations of the aromatic and heteroaromatic rings would appear in the 1400-1600 cm⁻¹ region. The C-Br stretch would be observed in the lower frequency region of the spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The extended π-conjugated system of the β-carboline core in 9H-Pyrido(3,4-b)indol-6-ol, 5-bromo- is expected to result in strong absorption bands in the UV region. The substitution with hydroxyl and bromo groups would cause a bathochromic (red) or hypsochromic (blue) shift of these absorption maxima compared to the parent β-carboline.

X-ray Crystallography

Future Perspectives in Pyrido 3,4 B Indole Chemical Research

Development of Novel and Sustainable Synthetic Routes

The synthesis of the pyrido[3,4-b]indole framework has traditionally relied on classic methods like the Pictet-Spengler reaction. However, the future of organic synthesis lies in the development of more efficient, atom-economical, and environmentally friendly methodologies.

Recent advancements have showcased the power of transition metal catalysis in constructing complex heterocyclic systems. For instance, rhodium(I)- and palladium(0)-catalyzed cyclotrimerization reactions have emerged as powerful tools for the synthesis of annulated pyrido[3,4-b]indoles. nih.gov These methods offer alternative pathways to these molecules, often with high yields and the ability to introduce a variety of substituents. nih.gov The development of one-pot, tandem catalytic sequences using these metals is a particularly promising avenue for future exploration. nih.gov

Furthermore, the principles of green chemistry are increasingly being integrated into synthetic strategies. Microwave-assisted organic synthesis (MAOS) has been shown to significantly reduce reaction times and, in some cases, improve yields for the synthesis of pyrido[3,4-b]indole derivatives. longdom.org The use of ultrasound irradiation is another sustainable technique that has demonstrated improved efficiency in the synthesis of related heterocyclic systems. nih.gov Future efforts will likely focus on combining these energy-efficient techniques with benign solvents and recyclable catalysts to create truly sustainable synthetic routes to compounds like 9H-Pyrido(3,4-b)indol-6-ol, 5-bromo-. The continuous flow synthesis of indoles and related heterocycles is another area of growing interest, offering advantages in terms of safety, scalability, and product consistency. mdpi.com

A key challenge in the synthesis of asymmetrically substituted pyrido[3,4-b]indoles is the control of regioselectivity. The development of novel protecting groups and directing groups will be crucial for achieving selective functionalization of the heterocyclic core, enabling the precise synthesis of target molecules with desired substitution patterns.

Exploration of Undiscovered Reactivity Patterns

The chemical reactivity of the pyrido[3,4-b]indole nucleus is rich and varied, offering numerous opportunities for the introduction of functional groups and the construction of more complex molecular architectures. While reactions at positions C1, C3, and the indole (B1671886) nitrogen (N9) are well-documented, the reactivity of other positions, particularly on the benzene (B151609) ring portion of the indole, remains less explored.

The presence of a bromine atom at the C5 position and a hydroxyl group at the C6 position in 9H-Pyrido(3,4-b)indol-6-ol, 5-bromo- offers unique opportunities for further chemical transformations. The bromine atom can serve as a handle for various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, allowing for the introduction of a wide range of aryl, heteroaryl, and alkynyl substituents. The hydroxyl group can be derivatized to ethers, esters, or other functional groups, which can modulate the compound's physicochemical properties and biological activity.

Future research will likely focus on uncovering novel reaction pathways and cascade reactions that can efficiently build molecular complexity from simple pyrido[3,4-b]indole precursors. This could involve the use of photoredox catalysis, electrosynthesis, and other modern synthetic techniques to access previously inaccessible chemical space. The study of the tautomeric forms of hydroxylated pyrido[3,4-b]indoles and their differential reactivity will also be an important area of investigation.

Advanced Computational Modeling for Chemical Discovery

Computational chemistry has become an indispensable tool in modern drug discovery and materials science. In the context of pyrido[3,4-b]indole research, advanced computational modeling will play an increasingly important role in accelerating the discovery of new compounds with desired properties.

Quantitative Structure-Activity Relationship (QSAR) studies are powerful for identifying the structural features that are crucial for the biological activity of a series of compounds. nih.gov By developing robust QSAR models for pyrido[3,4-b]indoles, researchers can predict the activity of virtual compounds before they are synthesized, thereby prioritizing synthetic efforts towards the most promising candidates. nih.gov For instance, 2D fingerprint descriptors and 3D-QSAR models have been successfully applied to understand the antiproliferative activity of pyrido[3,4-b]indole derivatives. nih.gov

Molecular docking simulations provide insights into the binding interactions between a small molecule and its biological target at the atomic level. longdom.orgnih.govresearchgate.net This information is invaluable for understanding the mechanism of action of bioactive pyrido[3,4-b]indoles and for designing new derivatives with improved potency and selectivity. longdom.orgnih.govresearchgate.net For example, docking studies have been used to investigate the interactions of pyrido[3,4-b]indoles with the MDM2 protein, a target in cancer therapy. longdom.orgnih.govresearchgate.net

Future directions in computational modeling will involve the use of more sophisticated techniques, such as molecular dynamics simulations and free energy calculations, to provide a more dynamic and accurate picture of ligand-receptor interactions. The application of artificial intelligence and machine learning algorithms to large chemical datasets will also facilitate the de novo design of novel pyrido[3,4-b]indole-based compounds with tailored properties.

Integration of Multidisciplinary Approaches in Organic Synthesis

The complexity of modern scientific challenges necessitates a move away from siloed research towards a more integrated and multidisciplinary approach. The future of pyrido[3,4-b]indole chemical research will be characterized by close collaborations between synthetic organic chemists, computational chemists, chemical biologists, and pharmacologists.

The design and synthesis of novel pyrido[3,4-b]indole derivatives will be guided by computational predictions and a deep understanding of their biological targets. High-throughput screening of compound libraries against a panel of biological assays will rapidly identify hit compounds, which can then be further optimized through an iterative cycle of design, synthesis, and testing. This synergistic approach has already proven successful in the discovery of new anticancer agents based on the pyrido[3,4-b]indole scaffold. nih.govnih.gov

Furthermore, the integration of chemical biology tools, such as activity-based protein profiling and chemoproteomics, will enable the identification of the cellular targets of bioactive pyrido[3,4-b]indoles, shedding light on their mechanisms of action. The development of chemical probes based on the 9H-Pyrido(3,4-b)indol-6-ol, 5-bromo- scaffold could facilitate these studies.

By embracing a multidisciplinary mindset, researchers can bridge the gap between fundamental chemical research and its practical applications in medicine and materials science, unlocking the full potential of the versatile pyrido[3,4-b]indole chemical space.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.